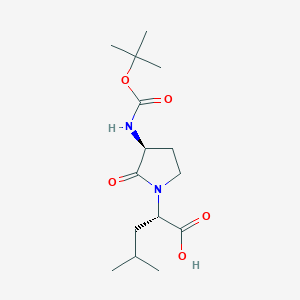

Boc-freidinger'S lactam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

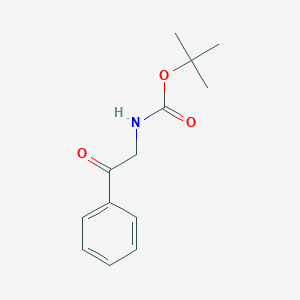

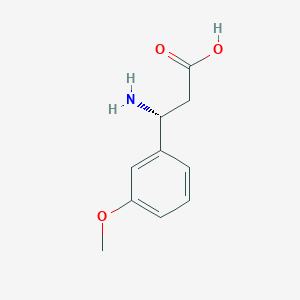

Boc-Freidinger’s Lactam is a type of β-lactam . It contains a total of 48 bonds, including 22 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic tertiary amide .

Synthesis Analysis

The synthesis of β-lactam derivatives, including Boc-Freidinger’s Lactam, is a research topic of great interest due to the biological activity of these molecules . The traditional approaches to synthesize β-lactams followed the method developed by Hermann Staudinger in 1907, in which an imine reacts with a ketene via a [2 + 2] cycloaddition to afford the target product .

Molecular Structure Analysis

The molecular structure of Boc-Freidinger’s Lactam includes a five-membered ring, an aliphatic carboxylic acid, and an aliphatic tertiary amide . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of Boc-Freidinger’s Lactam are available .

Chemical Reactions Analysis

The chemical reactions involving Boc-Freidinger’s Lactam are primarily related to the synthesis of β-lactam derivatives . The reaction mechanism pathway cannot be simply switched from ketene-first to imine-first by changing the substituent on the imine nitrogen atom .

Scientific Research Applications

Antibacterial Drug Development

Boc-Freidinger’s lactam plays a crucial role in the development of β-lactam antibiotics . These antibiotics are vital in combating bacterial infections, and the lactam structure is key to their function. The emergence of bacterial resistance has led to the need for novel inhibitors that can target β-lactamase enzymes, which degrade these antibiotics .

Enzyme Inhibition Studies

In the field of enzyme inhibition, Boc-Freidinger’s lactam is used to study the inhibition of β-lactamase enzymes. These studies are essential for understanding resistance mechanisms and developing new drugs that can overcome these resistances .

Chemoinformatics

Boc-Freidinger’s lactam is also significant in chemoinformatics, where it is used to analyze the chemical space and bioactivity profiles of lactams. This helps in identifying potential therapeutic applications and prioritizing scaffolds for synthesis .

Organic Electronics

In organic electronics, particularly in the development of organic field-effect transistors (OFETs) and organic solar cells (OSCs) , Boc-Freidinger’s lactam-based polymers are investigated for their optoelectronic properties. These materials are promising for high-performance OFETs and OSCs due to their excellent charge transport capabilities .

Polymer Chemistry

The ring-opening polymerization of lactams, including Boc-Freidinger’s lactam, is a versatile method to synthesize polyamides. Advances in polymerization methodologies have expanded the applications of these polymers beyond traditional uses like nylon 6 .

Drug Design and Discovery

Boc-Freidinger’s lactam is a valuable building block in drug design and discovery. Its presence in a variety of natural products and drugs highlights its importance in medicinal chemistry. It is used to design novel amino acids, alkaloids, and peptidomimetic compounds .

Antitumor and Anti-inflammatory Research

Lactams, including Boc-Freidinger’s lactam, show a broad spectrum of biological activities with potential therapeutic applications in cancer and inflammatory diseases. They are used to develop compounds with antitumor and anti-inflammatory properties .

Neuropharmacology

In neuropharmacology, Boc-Freidinger’s lactam-containing compounds are explored as potential opioid receptor agonists and antidepressant agents . These applications are crucial for the development of new treatments for pain management and mood disorders .

Mechanism of Action

Target of Action

Boc-Freidinger’s lactam, like other beta-lactams, primarily targets bacterial penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis . These PBPs are enzymes that catalyze the formation of peptide cross-links during the synthesis of peptidoglycan, a core component of the bacterial cell wall .

Mode of Action

The mode of action of Boc-Freidinger’s lactam involves its interaction with its target PBPs. The beta-lactam ring of the compound mimics the D-Ala-D-Ala peptide terminus that serves as the natural substrate for transpeptidase activity during cell wall peptidoglycan synthesis . This allows the compound to bind tightly to the transpeptidase active site, inhibiting cell wall synthesis . The inhibition of cell wall synthesis can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell .

Biochemical Pathways

The action of Boc-Freidinger’s lactam affects the peptidoglycan synthesis pathway in bacteria. By inhibiting the PBPs, the compound disrupts the formation of peptide cross-links in the peptidoglycan layer, a critical component of the bacterial cell wall . This disruption can lead to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Pharmacokinetics

These studies suggest that the pharmacokinetics of beta-lactams can vary significantly depending on factors such as age, disease state, and individual patient characteristics . For instance, it has been found that achieving aggressive pharmacokinetic/pharmacodynamic (PK/PD) targets can be associated with higher clinical cure rates .

Result of Action

The primary result of Boc-Freidinger’s lactam action is the inhibition of bacterial cell wall synthesis. This can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell . Furthermore, the inhibition of cell wall synthesis can make the bacteria more susceptible to the immune response and other antibiotics .

Action Environment

The action, efficacy, and stability of Boc-Freidinger’s lactam, like other beta-lactams, can be influenced by various environmental factors. These can include the presence of other antibiotics, the pH of the environment, and the presence of beta-lactamase enzymes produced by bacteria that can inactivate beta-lactams . Understanding these factors is crucial for optimizing the use of Boc-Freidinger’s lactam and other beta-lactams in clinical settings.

Future Directions

properties

IUPAC Name |

(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREAFDMYUYIYLC-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-freidinger'S lactam | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)